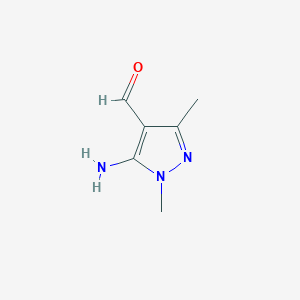![molecular formula C6H10F3N B2565205 (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine CAS No. 2248198-27-6](/img/structure/B2565205.png)
(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, also known as TFMA, is a chemical compound used in scientific research. It is a chiral molecule with a cyclopropyl ring and a trifluoromethyl group attached to an amine. TFMA has been studied for its potential applications in drug discovery and as a tool for understanding biological systems.
Wirkmechanismus
(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine acts as a modulator of GABA receptors, which are involved in the regulation of neuronal activity. It has been shown to enhance the activity of certain GABA receptors, leading to increased inhibitory neurotransmission. This effect is thought to underlie its potential anxiolytic properties.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, this compound has been shown to modulate the function of ion channels and transporters. It has been shown to inhibit the activity of the sodium-potassium pump and the calcium-activated chloride channel. This compound has also been shown to affect the function of the glutamate transporter, which plays a role in the regulation of glutamate levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its ability to selectively modulate certain types of GABA receptors. This specificity allows researchers to investigate the role of different receptor subtypes in biological systems. However, this compound can be difficult to synthesize and may have limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research involving (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine. One area of interest is the development of new drugs based on the structure of this compound. Another area of potential research is the investigation of the role of this compound in the regulation of neuronal activity and its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channels and transporters.
Synthesemethoden
(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine can be synthesized using a variety of methods, including the reaction of cyclopropylmagnesium bromide with trifluoroacetaldehyde followed by reductive amination. Other methods involve the use of cyclopropanecarboxaldehyde and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used in scientific research to investigate the mechanism of action of various biological systems. It has been shown to interact with GABA receptors and may have potential applications in the treatment of anxiety and other neurological disorders. Additionally, this compound has been used as a tool to study the function of ion channels and transporters.
Eigenschaften
IUPAC Name |
(1S)-1-[1-(trifluoromethyl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRAVSUTALLAK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

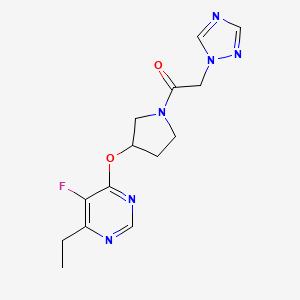

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)

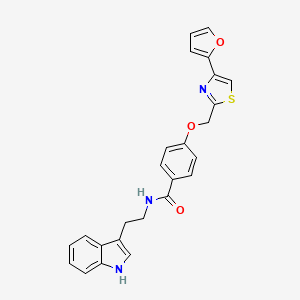
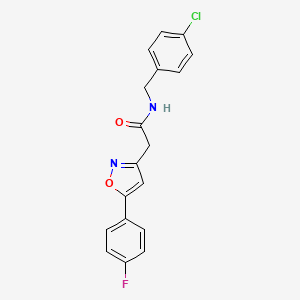
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)
![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
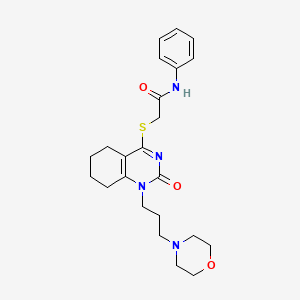
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
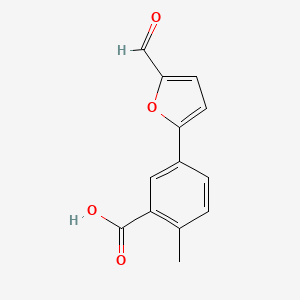
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
